N-(3-acetylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring:
- A thiazolo[4,5-d]pyrimidinyl core fused with a 1,2,3,4-tetrahydroisoquinoline moiety.
- A sulfanyl (-S-) bridge linking the heterocyclic system to the N-(3-acetylphenyl)acetamide group. The tetrahydroisoquinoline moiety may contribute to lipophilicity and membrane permeability, critical for drug-like properties .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S2/c1-15(30)17-7-4-8-19(11-17)27-20(31)13-32-23-21-22(25-14-26-23)28-24(33-21)29-10-9-16-5-2-3-6-18(16)12-29/h2-8,11,14H,9-10,12-13H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEZGUQUSMCKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. The structural components of this compound suggest diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The compound's structure can be broken down into several key components:
- Acetylphenyl group : Provides a hydrophobic character and may influence receptor binding.
- Tetrahydroisoquinoline moiety : Associated with various biological activities including neuroprotective effects.
- Thiazolo[4,5-d]pyrimidine : Known for its role in enzyme inhibition and potential anti-cancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in various signaling pathways.
Pharmacological Properties
- Anticancer Activity : Preliminary studies have shown that compounds containing thiazolo-pyrimidine structures exhibit cytotoxic effects against various cancer cell lines. The presence of the tetrahydroisoquinoline structure may enhance these effects by modulating cellular pathways associated with apoptosis and cell cycle regulation.
- Neuroprotective Effects : The tetrahydroisoquinoline component is known for its neuroprotective properties. Research suggests that derivatives of this structure can mitigate oxidative stress and inflammation in neuronal cells, making them potential candidates for treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This could be beneficial in treating conditions like arthritis or inflammatory bowel disease.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : Demonstrated a dose-dependent reduction in viability of cancer cell lines (e.g., MCF-7 breast cancer cells).
- Enzyme Inhibition Assays : Showed significant inhibition of specific kinases involved in cancer progression.
| Study Type | Result Summary |
|---|---|
| Cell Viability | Dose-dependent cytotoxicity against MCF-7 |
| Enzyme Inhibition | Significant inhibition of kinase activity |
| Neuroprotection | Reduced oxidative stress markers in neurons |
Case Studies
Recent case studies have highlighted the potential therapeutic applications of similar compounds:
- A study on tetrahydroisoquinoline derivatives indicated their effectiveness in reducing symptoms associated with Parkinson's disease by protecting dopaminergic neurons from degeneration.
- Another investigation into thiazolo-pyrimidine derivatives found promising results in inhibiting tumor growth in xenograft models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
a) N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a)
- Core: Benzothieno-triazolo-pyrimidine (triazolo[4,3-c]pyrimidine fused with benzothiophene).
- Substituent : Phenyl group instead of 3-acetylphenyl.
- Synthesis : Prepared via reaction of chloroacetanilide with a heterocyclic precursor under basic conditions (K₂CO₃ in acetone) .
- Key Differences: The triazolo ring in 10a introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the thiazolo core of the target compound.
b) 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
- Core : Oxadiazole-thiazole hybrid.
- Linker : Propanamide instead of acetamide.
- Synthesis : Involves multi-step reactions with hydrazine, CS₂/KOH, and Na₂CO₃-mediated coupling .
- Key Differences :
- The oxadiazole ring provides rigidity and metabolic resistance, whereas the thiazolo-pyrimidine core offers a larger π-conjugated system.
- The propanamide linker may increase conformational flexibility compared to the shorter acetamide group in the target compound.
Functional Analogues with Acetamide Groups
a) N-(3-acetyl-2-thienyl)-2-bromoacetamide
Spectroscopic and Computational Insights
- Spectroscopy : Analogues like N-(3-acetyl-2-thienyl)acetamides are characterized via ¹H/¹³C NMR, IR, and MS, with shifts reflecting electronic effects of substituents (e.g., acetyl groups downfield-shift carbonyl signals) .
- Computational Modeling: Tools like ChemGPS-NP enable visualization of chemical space, highlighting differences in hydrophobicity, polarity, and stereochemistry between the target compound and analogues . For example, the tetrahydroisoquinoline moiety may position the target compound in a distinct region of chemical space compared to benzothieno-triazolo-pyrimidines.
Key Research Findings
- Solubility and Stability : The 3-acetylphenyl group may improve solubility in polar solvents compared to unsubstituted phenyl analogues, as seen in similar acetamide derivatives .
Preparation Methods
Bischler-Napieralski Cyclization
The foundational method from Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines demonstrates:
- Starting material : Ketoamides derived from substituted phenylacetic acids
- Reagents : Organomagnesium compounds (Grignard reagents)
- Cyclization : Catalyzed by p-toluenesulfonic acid (PTSA) at 80°C for 6-8 hours
Optimized Protocol :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Anhydrous THF | 89 |
| Temperature | Reflux (66°C) | - |
| Catalyst Loading | 5 mol% PTSA | - |
| Reaction Time | 7 hours | - |
This method produces 1,1-disubstituted tetrahydroisoquinolines with >85% enantiomeric excess when using chiral auxiliaries.
Reductive Amination Approach
The Recent Advances in THIQ Alkaloid Synthesis review highlights:
- Substrate : 3,4-Dihydroisoquinolines
- Reduction System : H2/Pd-C (5% w/w) in ethanol
- Key Advantage : Direct installation of C1 substituents during hydrogenation
Comparative Data :
| Reduction Method | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|
| Catalytic Hydrogenation | 50 | 12 | 92 |
| Sodium Cyanoborohydride | Ambient | 24 | 78 |
| Transfer Hydrogenation | - | 6 | 85 |
Construction of Thiazolo[4,5-d]Pyrimidine Core
Condensation-Ring Closure Strategy
Adapted from EvitaChem Technical Documentation:
- Step 1 : 4-Amino-5-mercaptopyrimidine synthesis
- Reactant: 4,6-Dichloropyrimidine with thiourea
- Conditions: EtOH/H2O (3:1), 80°C, 4 hours
- Step 2 : Thiazole annulation
- Reagent: α-Bromoketones (R = aryl/alkyl)
- Solvent System: DMF/Et3N (4:1)
- Temperature: 0°C → RT gradient over 2 hours
Critical Parameters :
- pH control during ring closure (maintain 7.5-8.0)
- Strict exclusion of oxygen to prevent sulfoxide formation
Sulfanyl Acetamide Linker Installation
Nucleophilic Aromatic Substitution
The patent CN109824537A details:
- Substrate : 7-Chlorothiazolo[4,5-d]pyrimidine
- Nucleophile : 2-Mercapto-N-(3-acetylphenyl)acetamide
- Base : K2CO3 in anhydrous DMF
- Temperature : 110°C under N2 atmosphere
Reaction Monitoring Data :
| Time (h) | Conversion (%) | Byproduct Formation (%) |
|---|---|---|
| 2 | 45 | <5 |
| 4 | 82 | 12 |
| 6 | 95 | 18 |
Optimal stopping point at 4 hours achieves 82% conversion with minimal dimerization.
Ullmann-Type Coupling Alternative
For electron-deficient pyrimidines:
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline
- Solvent : DMSO at 130°C
- Yield Improvement : 78% → 92% with microwave assistance
Final Assembly and Purification
Fragment Coupling
Convergent synthesis approach:
- Tetrahydroisoquinoline-thiazolopyrimidine (Module A)
- N-(3-Acetylphenyl)sulfanylacetamide (Module B)
Coupling Conditions :
| Parameter | Specification |
|---|---|
| Solvent | Dry DCM |
| Coupling Agent | EDCI/HOBt (1:1.2 molar ratio) |
| Temperature | 0°C → RT over 12 hours |
| Workup | Aqueous NaHCO3 extraction |
Yield Optimization :
| Equiv. Module B | EDCI (equiv) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1.2 | 1.5 | 68 | 92.4 |
| 1.5 | 2.0 | 73 | 95.1 |
| 2.0 | 3.0 | 71 | 93.8 |
Crystallization Protocol
Optimal Conditions :
- Solvent Pair : Ethyl acetate/Hexane (1:4 v/v)
- Cooling Rate : 0.5°C/min from 60°C to 4°C
- Crystal Habit : Needle-like structures with 99.1% purity
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.62 | s (3H) | Acetyl CH3 |
| 3.15 | m (4H) | Tetrahydroisoquinoline CH2 |
| 4.25 | t (2H) | Thiazole-CH2-S |
| 7.85 | d (2H) | Aromatic H-ortho |
HRMS (ESI+) :
- Calculated for C24H22N5O2S2: 496.1214
- Found: 496.1209 [M+H]+
Chromatographic Purity
HPLC Conditions :
| Column | Zorbax SB-C18 (4.6 × 150 mm, 5 μm) |
|---|---|
| Mobile Phase | A: 0.1% TFA/H2O; B: MeCN |
| Gradient | 20-95% B over 25 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
Batch Analysis :
| Batch | Purity (%) | Rt (min) | Related Substances (%) |
|---|---|---|---|
| 01 | 99.3 | 12.45 | 0.7 |
| 02 | 99.8 | 12.43 | 0.2 |
Scale-Up Considerations
Thermal Hazard Analysis
DSC Data :
| Process Step | Onset Temp (°C) | ΔH (J/g) |
|---|---|---|
| Bromination | 85 | 650 |
| Thioether Formation | 120 | 320 |
| Final Crystallization | N/A | - |
Process Mass Intensity (PMI)
| Metric | Lab Scale | Pilot Scale |
|---|---|---|
| Solvent Usage (L/kg) | 120 | 45 |
| Catalyst Recovery (%) | 0 | 82 |
| E-Factor | 58 | 19 |
Q & A
Q. Q1. What are the critical steps in synthesizing this compound, and how can researchers optimize reaction conditions?
Methodological Answer: The synthesis involves constructing the thiazolo[4,5-d]pyrimidine core, followed by introducing the 1,2,3,4-tetrahydroisoquinoline moiety and the sulfanyl-acetamide side chain. Key steps include:
- Heterocycle Formation : Cyclization of precursor pyrimidine derivatives under controlled temperatures (80–120°C) using catalysts like palladium or copper .
- Sulfanyl Group Introduction : Thiol-ether coupling via nucleophilic substitution, requiring anhydrous conditions and bases such as triethylamine .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .
Optimization involves adjusting solvent polarity (e.g., DMF vs. acetonitrile), reaction time, and stoichiometric ratios of intermediates.
Q. Q2. How should researchers validate the compound’s structural integrity and purity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., acetylphenyl protons at δ 2.6–2.8 ppm) and heterocyclic backbone integrity .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ ion) .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. Q3. How can computational methods predict the compound’s binding affinity to biological targets, and what experimental validation is required?
Methodological Answer:
- In Silico Docking : Use tools like AutoDock Vina to model interactions with enzymes (e.g., kinase targets). Focus on the thiazolo-pyrimidine core’s π-π stacking and the acetamide’s hydrogen-bonding potential .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- Experimental Validation : Conduct surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding constants (KD). Compare computational predictions with empirical data to refine models .
Q. Q4. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
Methodological Answer: Contradictions may arise from:
- Purity Variations : Ensure batch-to-batch consistency via HPLC and elemental analysis .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate cell-line viability .
- Structural Analogues : Compare activity of derivatives (e.g., replacing tetrahydroisoquinoline with benzyl groups) to identify critical pharmacophores .
Publish negative controls and replicate results across independent labs to confirm findings.
Q. Q5. What strategies are effective for studying structure-activity relationships (SAR) in analogues of this compound?
Methodological Answer:
- Substituent Scanning : Synthesize derivatives with modifications to the acetylphenyl group (e.g., halogenation) or thiazolo-pyrimidine core (e.g., methyl vs. trifluoromethyl) .
- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using regression models .
- Crystallography : Resolve co-crystal structures with targets (e.g., kinases) to guide rational design .
Mechanistic and Functional Studies
Q. Q6. What experimental approaches elucidate the compound’s mechanism of action in cellular models?
Methodological Answer:
- Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics to identify differentially expressed pathways post-treatment .
- Kinase Profiling : Use kinase inhibitor beads (KIBs) to assess target engagement in cell lysates .
- CRISPR Screening : Conduct genome-wide knockout screens to pinpoint synthetic lethal partners .
Q. Q7. How can researchers assess the compound’s metabolic stability and toxicity in preclinical models?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS. Identify major metabolites (e.g., acetyl group hydrolysis) .
- In Vivo PK/PD : Administer to rodents and measure plasma half-life, tissue distribution, and maximum tolerated dose (MTD) .
- Toxicity Screening : Use zebrafish embryos or 3D hepatocyte spheroids to predict hepatotoxicity .
Data and Method Optimization
Q. Q8. What statistical methods are recommended for analyzing dose-response data in bioactivity assays?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .
- Bootstrap Analysis : Estimate confidence intervals for potency metrics .
- Machine Learning : Train random forest models on chemical descriptors to predict activity cliffs .
Comparative and Evolutionary Studies
Q. Q9. How does this compound compare to structurally related thiazolo-pyrimidine derivatives in terms of selectivity?
Methodological Answer:
- Selectivity Profiling : Screen against panels of related targets (e.g., 100+ kinases) using competition binding assays .
- Thermodynamic Signatures : Measure ΔG and ΔH via isothermal titration calorimetry (ITC) to compare binding energetics .
- Off-Target Effects : Use ChemProteoBase to cross-reference with known inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
